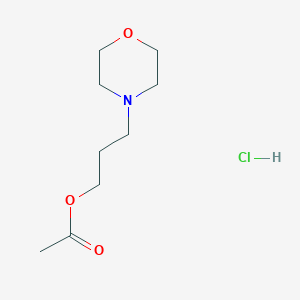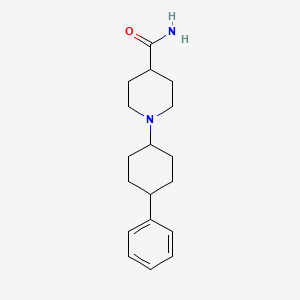
3-(4-morpholinyl)propyl acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-morpholinyl)propyl acetate hydrochloride, also known as MPHPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a derivative of propyl acetate and is commonly used in scientific research for its ability to modulate various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 3-(4-morpholinyl)propyl acetate hydrochloride is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters in the brain. It has been shown to increase the levels of gamma-aminobutyric acid (GABA) and decrease the levels of glutamate, which are both involved in the regulation of neuronal activity.
Biochemical and physiological effects:
3-(4-morpholinyl)propyl acetate hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit the production of pro-inflammatory cytokines, and increase the expression of neurotrophic factors. These effects suggest that 3-(4-morpholinyl)propyl acetate hydrochloride may have potential therapeutic applications in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-morpholinyl)propyl acetate hydrochloride in scientific research is its high solubility in water and other polar solvents, which makes it easy to work with in the laboratory. However, one limitation of using 3-(4-morpholinyl)propyl acetate hydrochloride is its relatively high cost compared to other compounds that have similar properties.
Zukünftige Richtungen
There are several future directions for research on 3-(4-morpholinyl)propyl acetate hydrochloride. One area of interest is the development of more efficient synthesis methods that can reduce the cost of producing 3-(4-morpholinyl)propyl acetate hydrochloride. Another area of interest is the exploration of its potential therapeutic applications in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-morpholinyl)propyl acetate hydrochloride and its effects on various neurotransmitters in the brain.
Synthesemethoden
The synthesis of 3-(4-morpholinyl)propyl acetate hydrochloride involves the reaction of propyl acetate with morpholine in the presence of a catalyst such as hydrochloric acid. The resulting product is a white crystalline powder that is highly soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
3-(4-morpholinyl)propyl acetate hydrochloride has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anticonvulsant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-morpholin-4-ylpropyl acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(11)13-6-2-3-10-4-7-12-8-5-10;/h2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOMTQCRXWQKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCN1CCOCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholin-4-ylpropyl acetate;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-4-piperidinyl]propanamide](/img/structure/B4941821.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine](/img/structure/B4941824.png)

![4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4941838.png)
![3-{[(4-ethoxyphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4941843.png)
![3-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4941848.png)
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4941870.png)
![ethyl [6-bromo-2-(4-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4941871.png)
![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]alaninamide](/img/structure/B4941873.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromophenoxy)acetyl]piperazine oxalate](/img/structure/B4941878.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941879.png)
![ethyl 2-{[N-(tert-butyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4941882.png)
![3-chloro-4-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B4941897.png)
